2-Chloro-6-(2,2-difluoroethoxy)pyrazine

Übersicht

Beschreibung

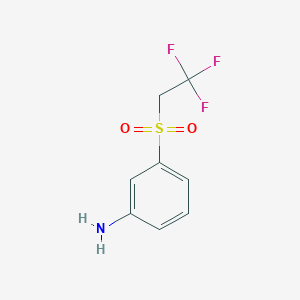

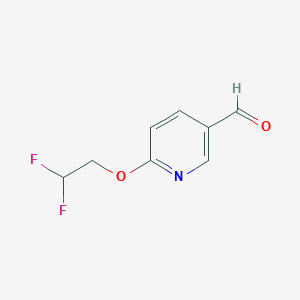

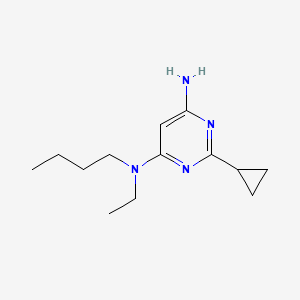

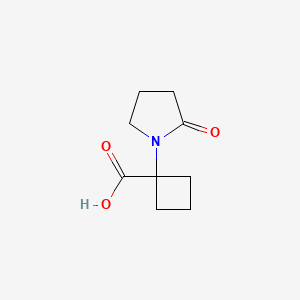

“2-Chloro-6-(2,2-difluoroethoxy)pyrazine” is a chemical compound with the molecular formula C6H5ClF2N2O . It is a derivative of pyrazine, which is a basic six-membered ring with two nitrogen atoms.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It has a chlorine atom attached to one of the carbon atoms and a 2,2-difluoroethoxy group attached to another carbon atom .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Pyrazine derivatives, including those with chloro and difluoroethoxy substituents, are explored for their utility in organic synthesis and the development of new chemical compounds. For instance, the synthesis of pyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine illustrates the versatility of pyrazine derivatives in generating compounds with potential biological activity (W. Mederski et al., 2003). Furthermore, the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives highlights the application of pyrazine scaffolds in optoelectronic materials due to their desirable optical and thermal properties (Puttavva Meti et al., 2017).

Antimicrobial Properties

Pyrazine derivatives have been studied for their antimicrobial properties. The investigation into low-molecular pyrazine-based DNA binders, for instance, reveals not only the broad biological activity of these compounds but also their potential clinical applications due to their non-toxicity toward human cells (Paulina Mech-Warda et al., 2022). Such findings underscore the potential of pyrazine derivatives in developing new antimicrobial agents.

Optoelectronic Applications

Pyrazine derivatives are also prominent in the field of organic optoelectronics. Their incorporation into materials for optoelectronic applications is based on their favorable electronic properties, as demonstrated in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These materials exhibit promising properties for use in optoelectronic devices (Puttavva Meti et al., 2017).

Potential Pharmaceutical Applications

The structural and functional versatility of pyrazine derivatives extends to potential pharmaceutical applications. For example, the synthesis and in vitro antitumor activity of a novel series of 2-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown significant antitumor activity against various cancer cell lines. This highlights the potential of pyrazine derivatives as leads in the design of new antitumor agents (Alba Montoya et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-6-chloropyrazine have been found to interact with serine/threonine-protein kinase, which is involved in the control of the cell cycle .

Mode of Action

It is known that pyrrolopyrazine derivatives, which include 2-chloro-6-(2,2-difluoroethoxy)pyrazine, exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

2-Chloro-6-(2,2-difluoroethoxy)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For example, it may inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain metabolites .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .

Eigenschaften

IUPAC Name |

2-chloro-6-(2,2-difluoroethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFHEOICBOUHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)